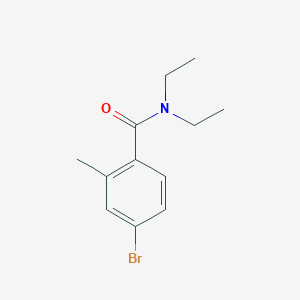

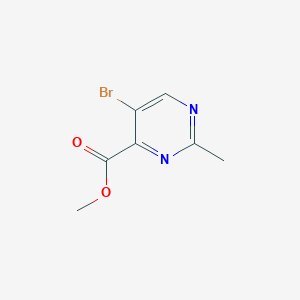

4-bromo-N,N-diethyl-2-methylbenzamide

Übersicht

Beschreibung

4-bromo-N,N-diethyl-2-methylbenzamide is a chemical compound with the CAS Number: 682778-12-7 . It has a molecular weight of 270.17 .

Molecular Structure Analysis

The InChI code for 4-bromo-N,N-diethyl-2-methylbenzamide is1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3 . The average mass is 228.086 Da and the monoisotopic mass is 226.994568 Da . Physical And Chemical Properties Analysis

4-bromo-N,N-diethyl-2-methylbenzamide is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Narwedine-type Enones : Research by Kametani et al. (1972) demonstrated the photochemical cyclisation of derivatives of benzamide to synthesize narwedine-type enones, highlighting a synthetic application in the creation of complex heterocyclic compounds Kametani et al., 1972.

Tracer for Malignant Melanoma Detection : Brandau et al. (1993) synthesized N-(2-diethylaminoethyl)-4-[123I]iodobenzamide using a bromo compound for detecting malignant melanoma, showcasing its potential in medical diagnostics Brandau et al., 1993.

Antipsychotic Metabolites Synthesis : Gawell et al. (1989) described the synthesis of metabolites of the antipsychotic benzamide remoxipride, indicating the relevance in studying drug metabolism and pharmacokinetics Gawell et al., 1989.

Modification in Total Synthesis of Galanthamine : Another study by Kametani et al. (1969) presented a modified total synthesis of galanthamine, a compound of interest for its acetylcholinesterase inhibiting activity, through phenol oxidation of a related benzamide derivative Kametani et al., 1969.

Palladium-Catalysed Arylation of Heteroarenes : Research by Chen et al. (2013) explored the palladium-catalysed direct arylation of heteroarene C-H bonds by bromobenzamides, indicating applications in the synthesis of complex organic molecules Chen et al., 2013.

Potential Medical and Material Applications

Inhibition of Cholinesterases : Corbel et al. (2009) discovered that DEET (N,N-Diethyl-3-methylbenzamide), a compound structurally related to 4-bromo-N,N-diethyl-2-methylbenzamide, inhibits cholinesterase activity in both insect and mammalian nervous systems, raising concerns over its safety and mechanism of toxicity Corbel et al., 2009.

Rotational and Translational Diffusion Studies : Sangoro et al. (2011) investigated the diffusion properties of DEET, contributing to understanding the physical behaviors of similar compounds in glass-forming contexts, which might be relevant for material sciences Sangoro et al., 2011.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if contact occurs .

Eigenschaften

IUPAC Name |

4-bromo-N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXICWGHOUCQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-diethyl-2-methylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)